![molecular formula C17H17FN6 B2540386 7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2380141-25-1](/img/structure/B2540386.png)
7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of fluorine and piperazine moieties in the structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazoline core, which is then functionalized with a fluorine atom at the 7th position.
Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the quinazoline core.
Pyrimidine Attachment: The final step involves the attachment of the 5-methylpyrimidin-4-yl group to the piperazine ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds.
科学研究应用
7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperazine ring play crucial roles in enhancing the compound’s binding affinity and selectivity. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
7-Fluoroquinazoline Derivatives: These compounds share the quinazoline core and fluorine substitution but may differ in other substituents.
Piperazine-Containing Quinazolines: These compounds have a piperazine ring attached to the quinazoline core, similar to the target compound.
Pyrimidine-Substituted Quinazolines: These compounds feature a pyrimidine group attached to the quinazoline core.
Uniqueness
7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is unique due to the specific combination of fluorine, piperazine, and pyrimidine moieties in its structure. This unique arrangement contributes to its distinct pharmacological profile and potential therapeutic applications.
属性
IUPAC Name |
7-fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c1-12-9-19-10-21-16(12)23-4-6-24(7-5-23)17-14-3-2-13(18)8-15(14)20-11-22-17/h2-3,8-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLPSOBMJMBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
![[(2-methoxyethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2540307.png)
![4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![({1-Azaspiro[3.3]heptan-6-yl}methyl)dimethylamine](/img/structure/B2540309.png)
![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)
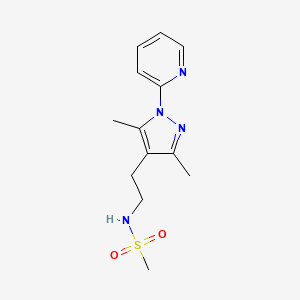
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2540314.png)
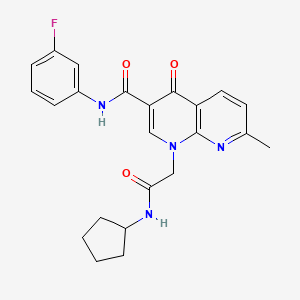
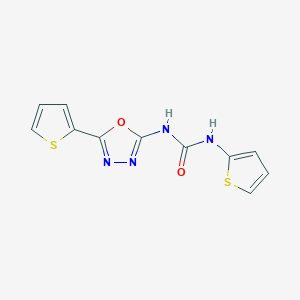
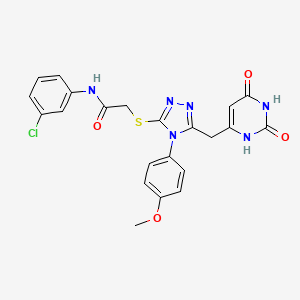
![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)
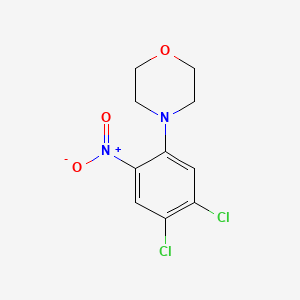
![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)
